molecular formula C11H14BrFN2 B1383473 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine CAS No. 1228660-65-8

6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine

Cat. No. B1383473
M. Wt: 273.14 g/mol
InChI Key: SXQVONROQCLISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine” is a chemical compound with the CAS Number: 1228660-65-8. It has a molecular weight of 273.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrFN2/c12-11-5-4-9(13)10(14-11)8-15-6-2-1-3-7-15/h4-5H,1-3,6-8H2 .

Scientific Research Applications

Synthesis of Halogen-rich Intermediates

  • The compound is valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines, useful in medicinal chemistry research. A study by Wu et al. (2022) describes the synthesis of unique halopyridines, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, through halogen dance reactions.

Radiosynthesis Applications

  • In radiosynthesis, the compound plays a role in creating radiolabeled compounds. For instance, Pauton et al. (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines using a palladium-catalyzed reaction with 2-bromo-5-[18F]fluoropyridine and various amines, demonstrating its utility in developing radiotracers.

Antimicrobial Compound Synthesis

  • A series of novel derivatives synthesized by Babu et al. (2015) included compounds with structural similarities to 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine, showing potential antimicrobial activity.

Antibacterial Agent Synthesis

  • Huang et al. (2010) developed 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks for new fluoroquinolones with antibacterial activity, demonstrating the relevance of similar compounds in antibiotic synthesis.

Synthesis of PET Radiotracers

  • The compound's structure is related to that of radiolabeled compounds like those synthesized by Katoch-Rouse & Horti (2003), which are useful in PET imaging to study cannabinoid receptors.

Synthesis of Neuroleptic Agents

  • In the field of neuroleptics, similar compounds have been synthesized for use in metabolic studies, as demonstrated by Nakatsuka et al. (1981).

Synthesis of Novel Antimicrobial Agents

  • Novel derivatives, including those with a structure similar to 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine, have shown efficacy as antimicrobials against various pathogens, as researched by Priya et al. (2005).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

6-bromo-3-fluoro-2-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-11-5-4-9(13)10(14-11)8-15-6-2-1-3-7-15/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVONROQCLISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Reactant of Route 4
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.